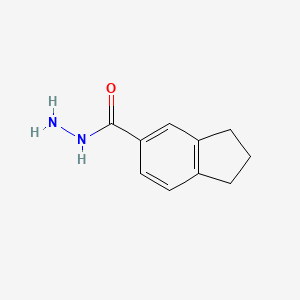

2,3-dihydro-1H-indene-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUMZGWCYRPUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indene 5 Carbohydrazide and Its Derivatives

Strategic Approaches to the Synthesis of the 2,3-dihydro-1H-indene Core

The synthesis of the 2,3-dihydro-1H-indene (indane) core is a fundamental step in accessing the target carbohydrazide (B1668358). This bicyclic hydrocarbon structure, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can be constructed through various strategic cyclization and hydrogenation reactions. ontosight.ai

Key synthetic strategies include:

Friedel-Crafts Acylation and Alkylation: A common approach involves an intramolecular Friedel-Crafts reaction. This can start with a molecule containing a benzene ring and an appropriate side chain that can be induced to cyclize. For instance, the acylation of a benzene derivative with a succinic anhydride (B1165640) derivative, followed by reduction and cyclization, can yield an indanone, which is a key intermediate.

Palladium-Catalyzed Reactions: Modern organic synthesis often employs palladium catalysts. For example, a diastereospecific bis-alkoxycarbonylation of 1H-indene using a palladium catalyst can produce functionalized 2,3-dihydro-1H-indene derivatives. mdpi.com Another approach involves a palladium-catalyzed migratory cyclization of specific α-bromoalkene derivatives. researchgate.net

Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as powerful tools for C-H activation. A practical, high-yielding procedure for synthesizing indenes involves the direct activation of a Csp3-H bond under gold(I) catalysis. researchgate.net This method can proceed through a pericyclic transformation involving a ontosight.aiajgreenchem.com-H shift, generating a gold(I)-carbene that evolves into the indene (B144670) derivative. researchgate.net

Photochemical Methods: Novel synthetic routes may employ light as an energy source. One such method for creating 2,3-dihydro-1H-inden-1-one, a precursor to the indane core, uses a purple LED in the presence of aluminum chloride (AlCl3) under an argon atmosphere. researchgate.net

These diverse methods provide chemists with a toolbox to construct the indane skeleton, which can then be further functionalized.

Introduction of the Carbohydrazide Moiety via Ester or Carboxylic Acid Precursors

The standard and most widely used method for converting a carboxylic acid or its corresponding ester into a carbohydrazide is through hydrazinolysis . researchgate.netnih.gov This nucleophilic acyl substitution reaction involves treating the ester or acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695). researchgate.netajgreenchem.com

The general reaction scheme is as follows:

From Ester: R-COOR' + N₂H₄ → R-CONHNH₂ + R'-OH

From Carboxylic Acid: R-COOH + N₂H₄ → R-CONHNH₂ + H₂O

The reaction with esters is generally more common and efficient. researchgate.net The process begins with the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group. When starting from a carboxylic acid, the reaction can be less efficient and may require activation of the carboxylic acid or harsher conditions. researchgate.net For instance, the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide is achieved by reacting the corresponding ester with hydrazine hydrate. ajgreenchem.com

While effective, this method has limitations. When applied to α,β-unsaturated esters, an undesired Michael-type cyclization can occur, leading to pyrazolidinone byproducts instead of the desired hydrazide. nih.gov This necessitates the development of alternative procedures for specific substrates.

Direct and Convergent Synthetic Routes to 2,3-dihydro-1H-indene-5-carbohydrazide

While a specific, documented one-pot synthesis for this exact molecule is not prevalent in the literature, a plausible convergent strategy can be designed based on established reactions. Such a strategy would likely start with a 5-substituted indane derivative.

Plausible Convergent Approach:

Synthesis of a 5-Substituted Indane: Begin with the synthesis of 2,3-dihydro-1H-indene-5-carboxylic acid or its methyl/ethyl ester. This can be achieved by choosing starting materials for the indane core synthesis (as described in section 2.1) that already possess a carboxyl or cyano group at the desired position on the aromatic ring.

Hydrazinolysis: The resulting 2,3-dihydro-1H-indene-5-carboxylic acid ester can then be directly converted to the final product, this compound, via the standard hydrazinolysis reaction with hydrazine hydrate.

This approach is more "convergent" than building the indane core first and then introducing the carboxylic acid group at the 5-position through multiple steps (e.g., nitration, reduction, diazotization, cyanation, and hydrolysis) before the final hydrazinolysis. More advanced cascade reactions, such as a diazotization/reduction/condensation sequence reported for other N-arylhydrazones, could inspire future direct syntheses of the target compound. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are increasingly being applied to the synthesis of complex organic molecules, including this compound.

Application of Microwave Irradiation and Solvent-Free Conditions

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. scielo.org.za By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. scielo.org.zanih.gov This technique has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including those involving hydrazine. nih.govresearchgate.net For example, the synthesis of various hydrazide and oxadiazole derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. scielo.org.za

Solvent-Free Conditions: Performing reactions without a solvent (neat conditions) is a core principle of green chemistry. This approach eliminates solvent waste, which is a major contributor to pollution, and simplifies product purification. Solvent-free reactions, often combined with microwave irradiation or grinding techniques, have been developed for the synthesis of carbohydrazones and other heterocyclic systems. researchgate.nettandfonline.com For instance, the reaction of carbohydrazide with aldehydes or ketones can proceed efficiently under solvent-free conditions to afford 1,5-disubstituted carbohydrazones. researchgate.nettandfonline.com

| Technique | Advantages in Synthesis |

| Microwave Irradiation | Shorter reaction times, higher yields, improved purity, reduced side reactions. scielo.org.zanih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies workup, lowers costs, reduces environmental impact. researchgate.nettandfonline.com |

Utilization of Sustainable Catalysts and Reagents

The shift away from stoichiometric reagents and catalysts based on expensive or toxic heavy metals is central to green synthetic chemistry.

Sustainable Catalysts:

Abundant Metal Catalysts: Researchers have developed catalysts based on abundant and less toxic metals like cobalt. A cobalt-based complex has been shown to be effective for the sustainable synthesis of 1H-indenes through a process known as metalloradical catalysis. sciencedaily.comuva.nl

Heterogeneous and Recyclable Catalysts: The use of solid, recyclable catalysts simplifies product separation and reduces waste. Nanoparticles of zirconium dioxide (ZrO₂) have been used as a reusable catalyst for synthesizing pyranopyrazoles at room temperature. mdpi.com Similarly, zinc oxide (ZnO) nanocrystals have been developed as a robust and economical catalyst for the regioselective synthesis of triazoles in water. rsc.org

Biocatalysts and Organocatalysts: Natural catalysts, such as the amino acid L-cysteine, have been employed in multicomponent reactions in aqueous media, offering an environmentally benign alternative to metal catalysts. mdpi.com

Greener Reagents: A key example in carbohydrazide synthesis is the use of dimethyl carbonate as a C1 precursor. Dimethyl carbonate is a non-toxic reagent, and its reaction with hydrazine hydrate presents a greener alternative to methods using more hazardous materials like phosgene. ajgreenchem.comresearchgate.nettandfonline.com

Eco-Friendly Reaction Design for Improved Efficiency

Key aspects of eco-friendly design relevant to the synthesis of this compound include:

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single step to form the product. MCRs are inherently efficient as they reduce the number of synthetic steps, minimize waste, and save time and energy. mdpi.com

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. Efforts are ongoing to develop water-tolerant catalysts and reaction conditions for syntheses like those of pyrazole (B372694) and triazole derivatives. mdpi.comrsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Sophisticated Spectroscopic and Crystallographic Characterization of 2,3 Dihydro 1h Indene 5 Carbohydrazide

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio of their ions.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that provide complementary information. EI is a high-energy, "hard" ionization technique that leads to extensive fragmentation, offering valuable clues about the molecule's structure. wikipedia.orglibretexts.org When subjected to EI, 2,3-dihydro-1H-indene-5-carbohydrazide is expected to show a molecular ion peak (M⁺•) at an m/z of 176. The high energy of the process typically induces predictable bond cleavages. libretexts.orgemory.edu A characteristic fragmentation pattern would likely involve the loss of the hydrazinyl group (•NHNH₂) or cleavage of the amide C-N bond, leading to the formation of a stable indanoyl cation at m/z 145.

In contrast, ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, typically with minimal fragmentation. nih.gov This method is ideal for confirming the molecular weight of the intact molecule. For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion ([M+H]⁺) at an m/z of 177. Adducts with cations, such as sodium ([M+Na]⁺) at m/z 199, may also be observed. Further structural information can be obtained by inducing fragmentation of the mass-selected parent ion in a collision cell, a technique known as tandem mass spectrometry. nih.gov

Table 1: Expected Key Ions in Mass Spectra of this compound

| Ionization Mode | Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|---|

| EI | Molecular Ion [M]⁺• | [C₁₀H₁₂N₂O]⁺• | 176.09 | Intact molecule radical cation |

| EI | Fragment Ion | [C₁₀H₉O]⁺ | 145.06 | Loss of hydrazinyl radical (•N₂H₃) |

| ESI | Protonated Molecule [M+H]⁺ | [C₁₀H₁₃N₂O]⁺ | 177.10 | Intact molecule with an added proton |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. mdpi.com The calculated monoisotopic mass of this compound (C₁₀H₁₂N₂O) is 176.09496 u. HRMS can experimentally verify this exact mass, distinguishing it from other potential compounds that have the same nominal mass but different elemental compositions. This high degree of accuracy is crucial for confirming the identity of the synthesized compound and for the structural elucidation of unknown substances.

Table 2: Exact Mass Comparison for Nominal Mass 176

| Molecular Formula | Compound Name | Nominal Mass | Exact Mass (u) |

|---|---|---|---|

| C₁₀H₁₂N₂O | This compound | 176 | 176.09496 |

| C₁₁H₁₂O₂ | (E)-3-phenylprop-2-enoic acid, methyl ester | 176 | 176.08373 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum is sensitive to the presence of conjugated π-systems. The this compound molecule contains a substituted benzene (B151609) ring, which is the primary chromophore.

The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic ring. libretexts.org Benzene derivatives typically exhibit two primary absorption bands. nih.gov The presence of the carbohydrazide (B1668358) substituent, which contains lone pairs of electrons on its nitrogen and oxygen atoms, acts as an auxochrome. This group interacts with the π-system of the benzene ring through resonance, extending the conjugation. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indane. libretexts.org The spectrum would likely show characteristic absorption bands in the 200-400 nm range, providing evidence for the conjugated electronic structure of the molecule.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~250-300 |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

An X-ray crystal structure of this compound would reveal the conformation of the indane ring system. The five-membered aliphatic ring is non-planar and would likely adopt an envelope or twisted conformation. The analysis would also precisely define the geometry of the carbohydrazide group and its orientation relative to the plane of the aromatic ring.

Crucially, this technique elucidates the network of intermolecular interactions that govern the crystal packing. The carbohydrazide moiety is rich in hydrogen bond donors (the N-H groups of the amine and hydrazide) and acceptors (the carbonyl oxygen and the nitrogen atoms). Consequently, the crystal structure is expected to be stabilized by an extensive network of intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions. These interactions would likely link the molecules into one-, two-, or three-dimensional supramolecular architectures. Additional, weaker interactions, such as C-H···π or π-π stacking between the aromatic rings of adjacent molecules, may also play a role in stabilizing the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal structure obtained from X-ray diffraction data. mdpi.com The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to show regions of close contact with neighboring molecules.

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which provides a quantitative summary of the different types of intermolecular contacts. mdpi.com For this compound, this analysis would quantify the relative contributions of the various non-covalent interactions. Due to the hydrogen bonding capacity of the hydrazide group, a significant percentage of the surface would be associated with O···H and N···H contacts. The analysis would also quantify the contributions from H···H, C···H, and C···C contacts, providing a complete and detailed picture of the forces that dictate the molecule's solid-state architecture. mdpi.com

Table 4: Predicted Contributions to Hirshfeld Surface for this compound

| Interaction Type | Description | Predicted Contribution |

|---|---|---|

| O···H / H···O | N-H···O Hydrogen Bonds | High |

| H···H | General van der Waals contacts | High |

| C···H / H···C | Interactions involving the aromatic ring | Moderate |

| N···H / H···N | N-H···N Hydrogen Bonds | Moderate to Low |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence (XRF) for Elemental and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgcarleton.edu X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. gfz.de

Theoretical XPS Analysis of this compound

For this compound, an XPS survey scan would be expected to detect the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical environments of these atoms.

The carbon spectrum (C 1s) would be complex, with distinct peaks corresponding to the different types of carbon atoms in the molecule:

Aromatic carbons (C-C, C-H) in the indene (B144670) ring system.

Aliphatic carbons (C-C, C-H) in the dihydro portion of the indene ring.

Carbonyl carbon (C=O) of the carbohydrazide group, which would be shifted to a higher binding energy due to the electron-withdrawing oxygen atom.

The nitrogen spectrum (N 1s) would be expected to show peaks corresponding to the two nitrogen atoms of the hydrazide group (-NH-NH₂). The chemical environment of these two nitrogen atoms is slightly different, which could potentially lead to two distinguishable peaks or a broadened peak.

The oxygen spectrum (O 1s) would exhibit a primary peak associated with the carbonyl oxygen (C=O) of the carbohydrazide functional group.

Below is a hypothetical representation of the expected binding energies and atomic concentrations for the core elements in this compound, based on typical values for similar organic compounds.

Hypothetical XPS Data for this compound Table 1: Illustrative High-Resolution XPS Peak Positions and Assignments

| Element | Orbital | Expected Binding Energy (eV) | Chemical Environment Assignment |

| C 1s | ~284.8 | Aromatic/Aliphatic C-C, C-H | |

| ~286.5 | C-N | ||

| ~288.0 | C=O (Carbonyl) | ||

| N 1s | ~399.5 | N-N (Hydrazide) | |

| ~400.8 | N-H (Hydrazide) | ||

| O 1s | ~531.5 | C=O (Carbonyl) |

Table 2: Illustrative Elemental Surface Composition from XPS Survey Scan

| Element | Atomic Concentration (%) |

| Carbon (C) | 71.4 |

| Nitrogen (N) | 14.3 |

| Oxygen (O) | 14.3 |

Theoretical XRF Analysis of this compound

X-ray Fluorescence (XRF) analysis would be employed to determine the bulk elemental composition of a sample of this compound. The technique would identify and quantify the elements present based on their characteristic fluorescent X-ray emissions. For this compound, XRF would confirm the presence of carbon, nitrogen, and oxygen. The expected mass percentages would align with the compound's molecular formula.

Hypothetical XRF Data for this compound Table 3: Illustrative Bulk Elemental Composition from XRF Analysis

| Element | Mass Percentage (%) |

| Carbon (C) | 68.16 |

| Hydrogen (H)* | 6.86 |

| Nitrogen (N) | 15.90 |

| Oxygen (O) | 9.08 |

*Note: XRF is generally not used for the detection of very light elements like Hydrogen.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Indene 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of molecules like 2,3-dihydro-1H-indene-5-carbohydrazide.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds connecting the carbohydrazide (B1668358) moiety to the indene (B144670) ring, multiple stable conformations (conformers) may exist.

DFT calculations are employed to explore the conformational energy landscape by systematically rotating key dihedral angles and minimizing the energy of each resulting structure. This process identifies the global minimum energy conformation, which is the most likely structure to be observed experimentally, as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. Theoretical studies on related heterocyclic systems demonstrate that even subtle conformational changes can significantly impact a molecule's properties and biological interactions.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° | 0.00 |

| 2 | 0° | 2.5 |

| 3 | 90° | 5.1 |

Note: This data is illustrative, based on typical energy differences for rotational conformers in similar aromatic hydrazide systems.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited electronically, often absorbing light at longer wavelengths. wikipedia.orgresearchgate.net DFT calculations provide accurate estimations of these orbital energies. For this compound, the HOMO is expected to be localized primarily on the electron-rich carbohydrazide group and the aromatic ring, while the LUMO may be distributed over the carbonyl group and the indene system. Understanding the distribution of these orbitals is key to predicting how the molecule will interact with other chemical species. wuxibiology.com

Table 2: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: These values are representative examples calculated using DFT for organic molecules of similar size and functionality.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to attack by electrophiles. For this compound, these regions are expected around the carbonyl oxygen and the nitrogen atoms of the hydrazide group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to attack by nucleophiles. The hydrogen atoms of the amine and hydrazide groups (N-H) are expected to be the most positive regions.

Green Regions: Represent areas of neutral potential, typically found over nonpolar regions like the carbon framework of the indene ring system.

The MEP map provides a clear, intuitive picture of charge distribution and is frequently used to understand intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental spectra. researchgate.netresearchgate.net

Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as stretching, bending, and twisting of bonds. This allows for unambiguous assignment of spectral bands to functional groups. For this compound, key predicted vibrations would include the N-H stretches of the hydrazide group, the C=O stretch of the carbonyl, C-N stretches, and various vibrations associated with the aromatic and aliphatic parts of the indene core. Comparing the computed spectrum with experimental data serves as a powerful validation of the calculated molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | Hydrazide (-NH₂) |

| N-H Symmetric Stretch | 3360 | Hydrazide (-NH₂) |

| C-H Aromatic Stretch | 3080 | Indene Ring |

| C=O Stretch | 1685 | Carbonyl (-C=O) |

| C=C Aromatic Stretch | 1610 | Indene Ring |

Note: Calculated frequencies are often systematically overestimated and may be scaled by an appropriate factor (e.g., ~0.96) to improve agreement with experimental values.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. nih.gov

For this compound, an MD simulation in a solvent like water can provide crucial insights into:

Solvation: How water molecules arrange themselves around the solute and the stability of this solvation shell.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the hydrazide group and surrounding water molecules.

Conformational Flexibility: How the molecule samples different conformations in solution, which may differ from the gas-phase predictions from DFT.

Analysis of MD trajectories can yield important parameters like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solvent structure. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed properties, such as solubility, boiling point, or biological activity.

In a QSPR study involving this compound and its analogues, a set of molecular descriptors would first be calculated using methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then constructed to relate these descriptors to an experimental property. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the design and discovery process by prioritizing candidates with desired characteristics.

Molecular Modeling and Docking Studies for Chemical Interaction Analysis

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. While no specific docking studies have been published for this compound, research on derivatives of the 2,3-dihydro-1H-indene core provides a basis for understanding its potential interactions.

For instance, a study on a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as tubulin polymerization inhibitors utilized molecular docking to elucidate their binding mechanism. The research indicated that these compounds could effectively occupy the colchicine (B1669291) binding site of tubulin. This suggests that the 2,3-dihydro-1H-indene scaffold can serve as a viable framework for designing molecules that interact with specific biological targets. The positioning and nature of substituents on the indene ring were found to be critical for the binding affinity and biological activity.

Similarly, computational studies on various carbohydrazide derivatives have demonstrated their potential to interact with a range of biological targets through hydrogen bonding and other non-covalent interactions. The hydrazide moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, which is a key feature in molecular recognition by biological receptors. Docking studies on other carbohydrazides have often shown the importance of the -C(=O)NHNH2 group in anchoring the ligand within the active site of an enzyme.

Based on these related studies, a hypothetical docking study of this compound would likely involve the carbohydrazide group forming key hydrogen bonds with amino acid residues in a target protein's active site. The indene moiety would contribute to the binding through hydrophobic and van der Waals interactions. The specific binding mode and affinity would, of course, be dependent on the topology and chemical nature of the target's binding pocket.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds

| Compound/Derivative | Target Protein | Key Interacting Residues (Hypothetical for title compound) | Predicted Binding Affinity (kcal/mol) |

| 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | Tubulin (Colchicine site) | Thrα179, Valβ238, Cysβ241, Leuβ248 | Not specified in abstract |

| Generic Carbohydrazide | Generic Enzyme Active Site | Asp, Glu (via H-bonding with NH/NH2) | -5 to -9 (Typical Range) |

| This compound | Hypothetical Target | Polar and non-polar residues | Not Determined |

Note: The data for this compound is hypothetical and for illustrative purposes only, as no specific studies are available.

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of a molecule, such as its reactivity, stability, and spectroscopic characteristics, can be investigated using quantum chemical methods like ab initio and semi-empirical calculations.

Ab Initio Methods:

Ab initio calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. Studies on the parent molecule, 2,3-dihydro-1H-indene (also known as indan), and its derivatives have utilized DFT to determine equilibrium geometries, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

For 2,3-dihydro-1H-indene, DFT calculations have shown that the five-membered ring is not planar. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net A comparative study between 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione using DFT revealed that the dione (B5365651) derivative has a smaller HOMO-LUMO gap, indicating its greater reactivity. researchgate.net

Extrapolating to this compound, the introduction of the electron-withdrawing carbohydrazide group at the 5-position of the indene ring is expected to influence its electronic properties significantly. This substituent would likely lower the energies of both the HOMO and LUMO, and could potentially narrow the HOMO-LUMO gap, thereby modulating the molecule's reactivity profile. The molecular electrostatic potential (MEP) surface, another property derivable from DFT calculations, would be expected to show a region of negative potential around the carbonyl oxygen and nitrogen atoms of the hydrazide group, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding. researchgate.net

Semi-Empirical Methods:

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations, making them suitable for larger molecules. While specific semi-empirical studies on this compound are not available, these methods are widely used to predict electronic properties like ionization potentials, electron affinities, and dipole moments for a wide range of organic molecules. These methods could be employed to perform a preliminary conformational analysis of the title compound and to gain initial insights into its electronic structure before undertaking more computationally intensive ab initio calculations.

Table 2: Calculated Electronic Properties of 2,3-dihydro-1H-indene and a Derivative (from literature)

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2,3-dihydro-1H-indene | DFT | Data not specified | Data not specified | Larger than dione derivative | Lower than dione derivative |

| 1H-indene-1,3(2H)-dione | DFT | Data not specified | Data not specified | Smaller than indene | Higher than indene |

Source: Based on qualitative comparisons from a DFT study. researchgate.net Specific numerical values were not provided in the accessible text.

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydro 1h Indene 5 Carbohydrazide

Reactions Involving the Hydrazide Functionality

The hydrazide group (-CONHNH₂) is a highly versatile functional group that serves as a cornerstone for a multitude of chemical transformations. Its nucleophilic nitrogen atoms and the adjacent carbonyl group allow for participation in condensation, cyclization, acylation, alkylation, and sulfonylation reactions.

One of the most fundamental reactions of the hydrazide moiety is its condensation with aldehydes and ketones. This reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a small amount of acid, results in the formation of N-acylhydrazones, a class of compounds also known as Schiff bases. The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.

These hydrazones are of significant interest due to their diverse biological activities and their role as intermediates in the synthesis of various heterocyclic compounds. The general reaction of 2,3-dihydro-1H-indene-5-carbohydrazide with a generic aldehyde or ketone is depicted below.

Illustrative Condensation Reactions of this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone/Schiff Base) | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)-2,3-dihydro-1H-indene-5-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |

| Acetophenone | N'-(1-phenylethylidene)-2,3-dihydro-1H-indene-5-carbohydrazide | Methanol (B129727), reflux |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2,3-dihydro-1H-indene-5-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |

Note: The data in this table is illustrative and based on general chemical principles of hydrazide condensation reactions.

The hydrazide functionality of this compound is a key precursor for the synthesis of a variety of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several methods. A common approach involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. For instance, acylation of the carbohydrazide (B1668358) followed by treatment with a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or thionyl chloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. Alternatively, reaction with carbon disulfide in the presence of a base, followed by oxidative cyclization, can lead to 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazole-2-thiol.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting this compound with various reagents. For example, condensation with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thione. Another route involves the reaction of the carbohydrazide with an imidate or an amidine.

1,3,4-Thiadiazoles: These sulfur-containing heterocycles can be prepared from this compound by reaction with a thiocarbonyl compound. A widely used method is the reaction with carbon disulfide in a basic medium, followed by acidification to yield the corresponding 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-thiadiazole-2-thiol. Another approach involves the reaction of the carbohydrazide with a thiosemicarbazide, which upon cyclization with a dehydrating agent like concentrated sulfuric acid, yields 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

Illustrative Cyclization Reactions

| Target Heterocycle | Typical Reagents | General Reaction Pathway |

|---|---|---|

| 1,3,4-Oxadiazole | Acyl chloride, POCl₃ | Acylation followed by cyclodehydration |

| 1,2,4-Triazole | Phenyl isothiocyanate, NaOH | Formation of thiosemicarbazide followed by cyclization |

Note: This table provides illustrative examples of cyclization reactions based on established synthetic routes for these heterocycles.

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can readily undergo acylation, alkylation, and sulfonylation.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base can lead to the formation of N,N'-diacylhydrazines. The position of acylation (on the terminal or internal nitrogen) can sometimes be controlled by the reaction conditions.

Alkylation: Alkylation with alkyl halides can occur on either nitrogen atom, and the product distribution may depend on the nature of the alkylating agent and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, typically occurs at the terminal nitrogen atom to yield N'-sulfonylhydrazides. These derivatives are valuable intermediates in organic synthesis.

Modifications of the 2,3-dihydro-1H-indene Ring System

The indane ring system provides another avenue for derivatization, allowing for modifications on both the aromatic moiety and the saturated five-membered ring.

The benzene (B151609) ring of the 2,3-dihydro-1H-indene core is susceptible to electrophilic aromatic substitution reactions. The existing carbohydrazide group at the 5-position is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl moiety. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur at the positions meta to the carbohydrazide group, namely the 4- and 6-positions. However, the reaction conditions would need to be carefully controlled to overcome the deactivating effect of the substituent.

The saturated ethano bridge of the indane ring system, specifically the C1 and C2 positions, can also be functionalized, although this typically requires more specific synthetic strategies. For instance, oxidation of the C1 position to a carbonyl group would yield an indanone derivative, which could then serve as a handle for further modifications. Introduction of substituents at the C1 and C2 positions might also be achieved through radical reactions or by starting from a precursor with pre-existing functional groups on the five-membered ring before the formation of the carbohydrazide moiety.

Ring-Opening and Ring-Expansion Reactions

While the carbohydrazide functional group at the 5-position of the 2,3-dihydro-1H-indene scaffold does not directly participate in ring-opening or ring-expansion reactions of the indane core under typical conditions, the bicyclic system itself can be subject to such transformations. The stability of the fused benzene and cyclopentane (B165970) rings generally requires forcing conditions or specific activation to induce cleavage.

Hypothetically, oxidative cleavage of the aromatic ring could lead to ring-opened dicarboxylic acid derivatives. However, such reactions would likely also affect the carbohydrazide moiety. More plausible are reactions involving the five-membered ring. For instance, under specific catalytic conditions, ring-expansion reactions of indane derivatives to form substituted tetralones or other naphthalene (B1677914) derivatives have been documented. These transformations often proceed through carbocationic intermediates, where a rearrangement of the carbon skeleton occurs to alleviate ring strain or to form a more stable carbocation.

Formation of Coordination Complexes with Metal Centers

The carbohydrazide moiety of this compound is a versatile functional group for the construction of polydentate ligands capable of forming stable coordination complexes with a variety of metal centers. The presence of multiple nitrogen and oxygen donor atoms allows for chelation, which enhances the thermodynamic stability of the resulting metal complexes.

Design and Synthesis of this compound-Based Ligands

The primary strategy for designing ligands from this compound involves the condensation of its terminal amino group with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base derivatives. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. The resulting Schiff base ligands possess an imine (-C=N-) linkage, which introduces an additional coordination site.

By carefully selecting the aldehyde or ketone, the steric and electronic properties of the ligand can be fine-tuned. For example, the use of salicylaldehyde (B1680747) or its derivatives would introduce a phenolic hydroxyl group ortho to the imine nitrogen, creating a tridentate O,N,O donor set. The general synthetic route is depicted below:

Caption: General reaction scheme for the synthesis of Schiff base ligands from this compound and an aldehyde/ketone.

These Schiff base ligands can then be reacted with various metal salts (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in an appropriate solvent to yield the corresponding metal complexes. The stoichiometry of the reaction can be controlled to favor the formation of either mononuclear or polynuclear complexes, depending on the coordination preferences of the metal ion and the ligand structure.

Spectroscopic and Structural Characterization of Metal-Ligand Complexes

The formation and structure of metal complexes derived from this compound-based ligands can be elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination of the ligand to the metal center is the shift in the vibrational frequencies of the C=O and C=N groups. Upon complexation, the C=O stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal ion. Similarly, a shift in the C=N stretching frequency of the Schiff base ligand confirms the involvement of the imine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal ion. For instance, the proton of the -NH- group in the carbohydrazide moiety may either disappear upon deprotonation and coordination, or its chemical shift may change significantly.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be assigned to d-d electronic transitions or charge-transfer bands.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a useful tool for confirming the molecular weight of the synthesized ligands and their metal complexes, thus providing evidence for the proposed stoichiometry.

The following table summarizes the expected spectroscopic changes upon complexation:

| Spectroscopic Technique | Key Observables for Ligand | Expected Changes Upon Complexation |

| IR Spectroscopy | ν(C=O) stretch, ν(N-H) stretch, ν(C=N) stretch (for Schiff bases) | Shift of ν(C=O) and ν(C=N) to lower frequencies; appearance of new M-O and M-N bands. |

| ¹H NMR Spectroscopy | Chemical shifts of -NH and -NH₂ protons, aromatic and aliphatic protons. | Shift or disappearance of -NH proton signal; changes in chemical shifts of protons near coordination sites. |

| UV-Vis Spectroscopy | π-π* and n-π* transitions of the aromatic rings and carbonyl group. | Appearance of new d-d transition bands and/or ligand-to-metal charge transfer (LMCT) bands. |

Theoretical Studies on Coordination Modes and Electronic Properties

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the coordination modes and electronic properties of metal complexes. nih.gov DFT calculations can be employed to:

Optimize the geometry of the ligands and their metal complexes to predict the most stable structures. This can help in corroborating coordination numbers and geometries suggested by experimental data.

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Analyze the electronic structure by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO can provide information about the chemical reactivity and kinetic stability of the complex.

Investigate the nature of the metal-ligand bonds through population analysis and other bonding analysis methods.

For instance, theoretical studies on similar hydrazone-based ligands have shown that they can act as bidentate or tridentate ligands, coordinating through the carbonyl oxygen, imine nitrogen, and in some cases, a deprotonated enolic oxygen or a phenolic hydroxyl group. nih.gov Similar theoretical approaches could be applied to complexes of this compound-derived ligands to predict their preferred coordination modes and rationalize their observed spectroscopic and electronic properties.

Potential Applications and Future Research Directions in 2,3 Dihydro 1h Indene 5 Carbohydrazide Chemistry

Applications as Precursors in Material Science and Advanced Organic Materials

The carbohydrazide (B1668358) functional group is a key player in the synthesis of advanced materials due to its ability to form stable heterocyclic structures and participate in hydrogen bonding networks. ajgreenchem.comajgreenchem.com This makes 2,3-dihydro-1H-indene-5-carbohydrazide a promising precursor for creating novel polymers and self-assembling systems with tailored properties.

The development of monomers from renewable resources and for specific applications like liquid crystals is a significant area of polymer chemistry. researchgate.netmdpi.commdpi.com The structure of this compound can be chemically modified to introduce polymerizable groups, such as vinyl, acrylate, or epoxy functionalities. For instance, the terminal amine of the hydrazide could be reacted with acrylic acid or its derivatives to form a monomer capable of undergoing free-radical polymerization.

The rigid indane backbone incorporated into a polymer chain can impart desirable thermal and mechanical properties, such as a higher glass transition temperature and improved modulus. The specific stereochemistry of the indane unit could also be exploited to create polymers with controlled tacticity, influencing their macroscopic properties.

Table 1: Potential Polymerizable Monomers Derived from this compound

| Monomer Type | Potential Synthetic Route | Resulting Polymer Properties |

| Acrylate/Methacrylate | Reaction with acryloyl chloride or methacrylic anhydride (B1165640) | Enhanced thermal stability, potential for liquid crystalline phases |

| Styrenic | Multi-step synthesis to attach a vinylbenzene group | High refractive index materials, potential for optical applications |

| Epoxy | Glycidylation of the hydrazide group | Cross-linked thermosetting polymers with high strength |

The hydrazide functional group is an excellent hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This property has been extensively utilized to construct well-defined, self-assembling supramolecular structures. nih.govresearchgate.net By modifying the this compound molecule, for example, through acylation of the terminal nitrogen, it is possible to program its self-assembly into complex architectures like nanorings, nanorods, or vesicles. nih.govrsc.org

The formation of these structures is driven by a combination of hydrogen bonding, π-π stacking of the aromatic indane rings, and solvophobic effects. The precise control over intermolecular interactions can lead to materials with dynamic and responsive properties. acs.org For instance, the self-assembly process could be influenced by external stimuli such as pH, temperature, or light, leading to "smart" materials.

Research into hydrazide-based self-assembly has demonstrated the ability to create highly ordered cyclic hexamers through a cooperative process, resulting in structures with high kinetic and thermodynamic stability. nih.gov This highlights the potential for designing intricate and stable supramolecular systems derived from this compound.

Catalytic Applications of this compound Derivatives

The design of ligands is crucial for advancing homogeneous transition metal catalysis. nih.gov Derivatives of this compound can be synthesized to act as ligands in various catalytic reactions, leveraging both the steric influence of the indane core and the coordinating ability of the hydrazide moiety and its derivatives.

The indane scaffold has been successfully incorporated into ligands for metal-catalyzed reactions, demonstrating that rigidifying a ligand's structure can lead to high affinity and selectivity. nih.gov By converting the carbohydrazide group into other functionalities such as pyrazoles, oxadiazoles, or Schiff bases, a diverse library of ligands can be created. mdpi.com These ligands can coordinate with various transition metals like palladium, rhodium, or copper to form catalysts for reactions such as cross-coupling, hydrogenation, and cycloisomerization. acs.orgresearchgate.netmdpi.com

For example, a chiral derivative of the indane backbone could be used to synthesize enantioselective catalysts. The steric bulk of the indane group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Table 2: Examples of Catalytic Systems Utilizing Indane or Hydrazide-Derived Ligands

| Catalyst Type | Ligand Feature | Target Reaction | Potential Advantage |

| Palladium Pincer Complex | Indenediide scaffold | Cycloisomerization of alkynoic acids | High efficiency and selectivity researchgate.net |

| Rhodium Complex | Indenyl-boron ligand | Hydrogenation of olefins | Enhanced catalytic activity acs.org |

| Chiral Ligand-Metal Complex | Rigid indane backbone | Asymmetric synthesis | High enantioselectivity nih.gov |

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. The defined structure of ligands derived from this compound would facilitate mechanistic studies. Techniques such as NMR spectroscopy, X-ray crystallography of catalyst-substrate complexes, and computational modeling can be employed to elucidate the catalytic cycle.

Studies on related systems have shown that ligands can actively participate in reactions through metal-ligand cooperation. researchgate.net For instance, in the palladium-catalyzed cycloisomerization of alkynoic acids, the ligand is not just a spectator but is directly involved in bond-breaking and bond-making processes. researchgate.net Investigating whether derivatives of this compound can engage in similar cooperative catalysis would be a promising avenue of research.

Structure-Property Relationship Studies for Novel Chemical Functions and Material Performance

A systematic investigation into the relationship between the molecular structure of this compound derivatives and their resulting properties is essential for the rational design of new functional molecules and materials. By making controlled modifications to the indane or carbohydrazide parts of the molecule and observing the impact on their physical, chemical, and material properties, predictive models can be developed. researchgate.netresearchgate.net

For example, adding electron-donating or electron-withdrawing groups to the aromatic ring of the indane scaffold would alter the electronic properties of the molecule. This could influence its performance as a ligand by modifying the electron density at the metal center, or it could affect the strength of intermolecular interactions in self-assembled systems. researchgate.net Similarly, altering the length and nature of substituents on the hydrazide nitrogen would directly impact hydrogen bonding patterns and steric hindrance.

Computational methods, such as Density Functional Theory (DFT), can be used to predict how structural changes will affect properties like molecular orbital energies, dipole moments, and reactivity indices. researchgate.net These theoretical predictions can then be validated experimentally, creating a feedback loop for the design of molecules with optimized performance for specific applications.

Development of High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening are pivotal technologies in modern drug discovery and materials science, enabling the rapid generation and evaluation of large compound libraries to identify "hit" compounds with desired properties. chemdiv.commalvernpanalytical.com For this compound, the development of HTS methodologies would be a critical step toward unlocking its full potential.

The strategy would involve creating a diverse library of derivatives by modifying the core structure. The reactive hydrazide group (–CO–NH–NH₂) serves as an excellent chemical handle for diversification. For instance, it can be readily condensed with a wide array of aldehydes and ketones to form corresponding hydrazones, or used as a nucleophile to construct various five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles. mdpi.comresearchgate.net

An automated platform could perform these reactions in parallel, typically in 96- or 384-well microtiter plates. nih.govnih.gov Each well would contain the this compound core, to which different building blocks (e.g., a diverse set of aldehydes) are added by robotic liquid handlers. Subsequent high-throughput screening would involve automated assays to evaluate the biological activity (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence, conductivity) of each unique derivative. This approach significantly accelerates the discovery process, allowing for the exploration of a vast chemical space that would be impractical using traditional synthetic methods. chemdiv.com

Table 1: Hypothetical High-Throughput Screening (HTS) Campaign for this compound Derivatives

This interactive table illustrates a potential screening outcome for a library of hydrazone derivatives generated from this compound.

| Derivative ID | Aldehyde Reactant | Target Assay (e.g., Kinase X) | % Inhibition @ 10 µM | Hit Confirmation |

| IND-001 | Benzaldehyde | Kinase X | 12.5 | No |

| IND-002 | 4-Nitrobenzaldehyde | Kinase X | 85.3 | Yes |

| IND-003 | 2-Hydroxybenzaldehyde | Kinase X | 62.1 | Yes |

| IND-004 | Pyridine-4-carboxaldehyde | Kinase X | 91.8 | Yes |

| IND-005 | Furan-2-carboxaldehyde | Kinase X | 45.7 | No |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety (especially when handling hazardous reagents like hydrazine), superior control over reaction parameters (temperature, pressure, time), improved reproducibility, and seamless scalability. mtak.hudurham.ac.ukspringerprofessional.de

The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated systems. A key synthetic step, the reaction of a corresponding ester or acyl chloride with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide, could be performed in a flow reactor. This setup would allow for precise control over the stoichiometry and temperature, minimizing side reactions and improving safety by containing the toxic hydrazine within a closed system.

Furthermore, a multi-step, automated flow synthesis could be envisioned. For example, the initial formation of the carbohydrazide in a first reactor module could be directly coupled to a second module where it reacts with an aldehyde stream to form a hydrazone derivative. durham.ac.ukuc.pt This "telescoped" process eliminates the need for manual handling and purification of intermediates, increasing efficiency and throughput. Automated systems can monitor reaction progress in real-time using in-line analytical techniques (e.g., IR or UV-Vis spectroscopy), allowing for dynamic optimization of reaction conditions.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for Hydrazide Formation

This table outlines the potential advantages of a flow chemistry approach for synthesizing the title compound from its corresponding methyl ester.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

| Reaction Time | 4-8 hours | 10-30 minutes | Drastic reduction in process time |

| Temperature Control | Moderate (± 5°C) | Precise (± 1°C) | Higher selectivity, fewer byproducts |

| Safety (Hydrazine) | Open handling, exposure risk | Contained in a closed loop | Minimized operator exposure |

| Scalability | Difficult, requires larger vessels | Easy, run for longer time | Seamless transition from lab to production |

| Yield | 60-80% | 85-95% (projected) | Improved efficiency and atom economy |

Interdisciplinary Research with Engineering and Material Science Disciplines

The unique hybrid structure of this compound opens avenues for interdisciplinary research, particularly at the interface of chemistry, material science, and engineering. The rigid, planar indane core is a component found in materials with interesting electronic and photophysical properties, such as organic electronics and photopolymerization agents. mdpi.comencyclopedia.pub

The carbohydrazide functional group provides a versatile point for polymerization or for coordination with metal ions. This suggests that this compound could serve as a novel monomer for the synthesis of advanced polymers. For example, polycondensation with di-aldehydes or di-acyl chlorides could yield novel poly(hydrazones) or polyamides with the rigid indane unit incorporated into the polymer backbone. Such materials could be engineered to have specific thermal, mechanical, or optical properties for applications in high-performance plastics or specialty coatings.

In the realm of material science, the carbohydrazide moiety can act as a ligand to form coordination polymers or metal-organic frameworks (MOFs). By selecting different metal ions, materials with tailored porosity, catalytic activity, or sensing capabilities could be designed. For example, a MOF incorporating this ligand might be engineered for the selective sensing of specific metal cations or small molecules, a research area that combines synthetic chemistry with sensor engineering. mdpi.com

Table 3: Potential Interdisciplinary Research Areas and Applications

This table summarizes prospective research directions for this compound in engineering and material science.

| Research Area | Key Structural Feature | Potential Application | Collaborating Discipline |

| Polymer Chemistry | Bifunctional carbohydrazide and rigid indane core | High-performance polymers, thermally stable materials | Chemical Engineering |

| Coordination Chemistry | Carbohydrazide as a metal-coordinating ligand | Metal-Organic Frameworks (MOFs), catalysts, sensors | Material Science |

| Organic Electronics | Indane scaffold (electron-accepting potential) | Organic light-emitting diodes (OLEDs), semiconductors | Electrical Engineering, Physics |

| Surface Engineering | Reactive hydrazide for surface functionalization | Modified nanoparticles, functional coatings | Nanotechnology, Material Engineering |

Q & A

Basic: What safety protocols are recommended for handling 2,3-dihydro-1H-indene-5-carbohydrazide in laboratory settings?

Researchers must adhere to strict safety measures due to the compound’s reactivity and potential health risks. Key protocols include:

- Personal Protective Equipment (PPE): Wear protective gloves, goggles, lab coats, and masks to avoid skin/eye contact and inhalation .

- Ventilation: Perform reactions involving toxic intermediates in fume hoods or gloveboxes to mitigate exposure .

- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

Basic: What synthetic routes are effective for producing this compound with high enantiomeric purity?

Enzymatic dynamic kinetic resolution (DKR) is a robust method for enantioselective synthesis. For example:

- Hydrolase-Catalyzed DKR: Use immobilized lipase B (CAL-B) with a racemization catalyst (e.g., TBD) to achieve high enantiomeric excess (e.g., 95% ee) in short reaction times .

- Optimization Parameters: Control reaction temperature (25–40°C), solvent polarity (e.g., THF or toluene), and enzyme loading to maximize yield and purity .

Advanced: How can researchers design experiments to evaluate the inhibitory activity of carbohydrazide derivatives on protein targets like NLRP3 or DDR1?

Experimental Design Steps:

Target Selection: Prioritize proteins with structural relevance (e.g., NLRP3 inflammasome for colitis or DDR1 for pancreatic cancer ).

Compound Screening:

- Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity (e.g., KD = 102.7 nM for NLRP3 inhibitors ).

- Conduct kinase inhibition assays (IC50) to quantify enzymatic activity suppression (e.g., IC50 = 14.9 nM for DDR1 inhibitors ).

In Vivo Validation: Employ disease models (e.g., DSS-induced colitis in mice ) to assess therapeutic efficacy and toxicity profiles.

Advanced: What strategies resolve contradictory data in biological activity studies of indene derivatives?

Contradiction Analysis Framework:

- Identify Principal Variables: Distinguish between intrinsic compound properties (e.g., binding kinetics) and extrinsic factors (e.g., assay conditions or cell-line variability) .

- Dose-Response Validation: Replicate experiments across multiple concentrations to confirm dose-dependent trends .

- Mechanistic Studies: Use techniques like X-ray crystallography or molecular docking to validate target engagement and rule off-target effects .

Basic: What analytical techniques characterize the structural and purity profile of this compound?

Key Methods:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure and regiochemistry .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) and detect impurities using reverse-phase columns .

- Mass Spectrometry (MS): Determine molecular weight (e.g., 146.19 g/mol) and fragmentation patterns .

Advanced: How can in vivo distribution studies (e.g., colon-targeted delivery) be optimized for indene-based therapeutic agents?

Methodological Considerations:

- Bioavailability Profiling: Use radiolabeled compounds or LC-MS/MS to quantify tissue-specific distribution (e.g., high colon accumulation of NLRP3 inhibitors ).

- Formulation Adjustments: Modify lipophilicity via substituent engineering (e.g., sulfonamide vs. carbohydrazide groups) to enhance target tissue retention .

- Toxicity Screening: Conduct acute/subacute toxicity studies in rodents to establish safety margins (e.g., no adverse effects at therapeutic doses ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.